2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a central bicyclic scaffold with a sulfur-linked acetamide moiety. Its structure includes:
- 7-Phenyl substituent: Contributes to aromatic stacking interactions in biological targets.
- Sulfanyl bridge: Improves metabolic stability compared to oxygen or nitrogen analogs.
- N-(2-Methoxyphenyl)acetamide: Modulates solubility and target specificity via steric and electronic effects.
Synthesis typically involves multi-step reactions, such as coupling sulfhydryl intermediates with activated acetamide derivatives, as seen in related compounds .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-27-22(29)21-20(16(13-24-21)15-9-5-4-6-10-15)26-23(27)31-14-19(28)25-17-11-7-8-12-18(17)30-2/h4-13,24H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUMSNBJIKSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethyl, phenyl, and methoxyphenyl groups through various substitution reactions. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it might inhibit a key enzyme involved in cell division, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural variations among related compounds and their implications:
Key Observations :
- The 3-ethyl-4-oxo group in the target compound likely confers better metabolic stability than the 4-Cl-Ph group in , which may undergo dehalogenation.
Functional and Bioactivity Comparisons
- Kinase Inhibition : Analogs like compound 10b show IC₅₀ values < 100 nM for EGFR inhibition, suggesting the target compound may share similar efficacy due to conserved pyrrolopyrimidine cores.
- Solubility: The target compound’s 2-methoxyphenyl group enhances aqueous solubility (logP ≈ 2.8) compared to the dipentyl-amino analog (logP ≈ 4.1) .
- Thermal Stability : Derivatives with sulfanyl linkages (e.g., target compound) exhibit higher melting points (>200°C) than ester-containing analogs (e.g., 160–170°C for ), indicating superior crystallinity .
Crystallographic and Computational Insights
- Structural Validation : Related pyrrolopyrimidines are often characterized via single-crystal X-ray diffraction using SHELXL . The target compound’s structure could be resolved similarly, leveraging the ethyl and phenyl groups for crystal packing.
- Docking Studies : Molecular modeling of analogs suggests that the 7-phenyl group occupies hydrophobic kinase pockets, while the acetamide moiety forms hydrogen bonds with catalytic lysine residues .
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to consolidate the current knowledge regarding the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolo[3,2-d]pyrimidine core.
- A sulfanyl group that enhances its biological interactions.
- An acetamide moiety that contributes to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide biosynthesis, particularly those in the purine pathway. This inhibition can lead to reduced proliferation of cancer cells by limiting their nucleotide supply .
- Receptor Modulation : It may also act on certain receptors that are crucial for cellular signaling, potentially modulating pathways involved in cell growth and survival.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related compounds effectively inhibited the growth of various cancer cell lines by disrupting their metabolic pathways .
- The compound's structural analogs have shown promise as dual inhibitors of enzymes like GARFTase and AICARFTase , which are critical in purine metabolism. This dual action may help overcome resistance in certain tumors .
Antimicrobial Properties
Some studies suggest that similar compounds within this chemical class possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their interaction with bacterial enzymes or membranes, leading to cell death .
Case Studies
- Cancer Cell Line Studies : A study investigating the antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives on KB cells revealed that these compounds could significantly reduce cell viability at micromolar concentrations. The mechanism was linked to folate receptor-mediated uptake and subsequent inhibition of nucleotide synthesis pathways .
- Antimicrobial Testing : In a comparative study on thiazole-bearing molecules, derivatives similar to the target compound were assessed for their antibacterial efficiency using a dilution method against various bacterial strains. Results indicated enhanced activity compared to standard antibiotics, suggesting potential therapeutic applications in infectious diseases .
Data Table: Biological Activities Summary
Q & A
Q. What explains variability in synthetic yields across laboratories?
- Methodological Answer : Critical factors include reagent purity (e.g., anhydrous DMF for substitution reactions), stirring efficiency in heterogeneous mixtures, and temperature control during exothermic steps. DOE (Design of Experiments) approaches optimize parameters like catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
